molecular formula C20H20Cl3NO3 B12693372 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate CAS No. 86626-74-6

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate

Cat. No.: B12693372
CAS No.: 86626-74-6
M. Wt: 428.7 g/mol
InChI Key: VONXKBUMASGSSI-UHFFFAOYSA-N
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Description

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate is a heterocyclic organic compound with the molecular formula C20H20Cl3NO3 and a molecular weight of 428.7367 g/mol . This compound is known for its complex structure, which includes both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate typically involves the esterification of benzoic acid derivatives with appropriate amines. One common method involves the reaction of 4-(trichloromethyl)benzoic acid with 2-(ethyl(4-formyl-3-methylphenyl)amino)ethanol under acidic conditions to form the ester linkage . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Scientific Research Applications

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in nucleophilic addition reactions, altering the function of biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate
  • 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 4-(trichloromethyl)benzoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural complexity also makes it a valuable tool in the study of molecular interactions and mechanisms .

Properties

CAS No.

86626-74-6

Molecular Formula

C20H20Cl3NO3

Molecular Weight

428.7 g/mol

IUPAC Name

2-(N-ethyl-4-formyl-3-methylanilino)ethyl 4-(trichloromethyl)benzoate

InChI

InChI=1S/C20H20Cl3NO3/c1-3-24(18-9-6-16(13-25)14(2)12-18)10-11-27-19(26)15-4-7-17(8-5-15)20(21,22)23/h4-9,12-13H,3,10-11H2,1-2H3

InChI Key

VONXKBUMASGSSI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)C=O)C

Origin of Product

United States

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